
4-Cyclohexylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexylbutan-2-one is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.25 . It is also known by its CAS number 2316-85-0 .
Molecular Structure Analysis
The molecular structure of 4-Cyclohexylbutan-2-one includes a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
4-Cyclohexylbutan-2-one has a boiling point of 105 °C (under a pressure of 12 Torr) and a density of 0.9161 g/cm3 .科学的研究の応用
Ionic Transfer Reactions : Cyclohexadiene-based surrogates, which include compounds like 4-Cyclohexylbutan-2-one, have been utilized in the development of metal-free ionic transfer reactions. These compounds serve as alternatives for difficult-to-handle compounds in various chemical processes (Walker & Oestreich, 2019).
Synthesis Applications : In synthetic chemistry, cyclohexadiene derivatives, related to 4-Cyclohexylbutan-2-one, have been used as isobutane equivalents. These compounds are integral in the transfer hydro-tert-butylation of alkenes, demonstrating a novel way of incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Medical Imaging and Drug Delivery : In the biomedical field, microbubble technology, which can involve cyclohexane-based compounds, is used in ultrasound imaging and targeted drug delivery. These microbubbles are also utilized as vehicles for metabolic gas transport (Feshitan et al., 2009).
Molecular Host-Guest Chemistry : 4-Cyclohexylbutan-2-one derivatives have shown interesting applications in host-guest chemistry. Studies have revealed selective inclusion of cyclohexanone and its derivatives in molecular clathrates, highlighting their potential in material science and molecular recognition (Barton et al., 2015).
Photopolymerization and 3D Printing : Cyclopentane-based dyes, which are structurally related to 4-Cyclohexylbutan-2-one, have been used in developing photoinitiating systems for free radical photopolymerization. This innovation is significant in 3D printing technologies and has applications in creating complex structures with special properties (Chen et al., 2021).
Safety and Hazards
The safety symbols for 4-Cyclohexylbutan-2-one under the Globally Harmonized System (GHS) include GHS06. The hazard statements include H319, H301, H335, and H315 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
4-Cyclohexylbutan-2-one has been suggested for use as a fragrance . This indicates potential future directions in the fragrance industry.
Relevant Papers The most relevant paper retrieved is a patent titled “4-CYCLOHEXYLBUTAN-2-ONE AS A FRAGRANCE” which suggests the use of 4-Cyclohexylbutan-2-one as a fragrance . Another patent titled “4-Cyclohexyl-2-butanol as an odiferous substance” describes the use of a similar compound, 4-Cyclohexyl-2-butanol, as a fragrance substance .
作用機序
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the changes that result from this interaction .
Biochemical Pathways
The biochemical pathways affected by 4-Cyclohexylbutan-2-one are not yet known. Biochemical pathways refer to the series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions. These modifying reactions are facilitated by enzymes .
Result of Action
The molecular and cellular effects of 4-Cyclohexylbutan-2-one’s action are currently unknown. This would involve understanding how the compound affects the function of cells at the molecular level .
特性
IUPAC Name |
4-cyclohexylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(11)7-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQGFFDNBUXBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylbutan-2-one | |
CAS RN |
2316-85-0 |
Source


|
| Record name | 4-CYCLOHEXYLBUTAN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

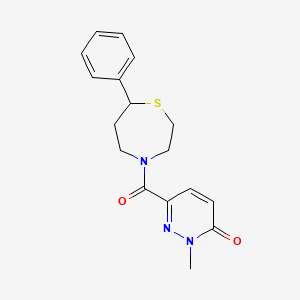
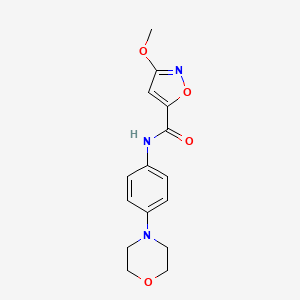
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)
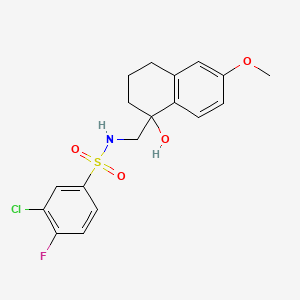
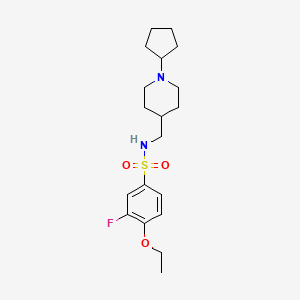
![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)




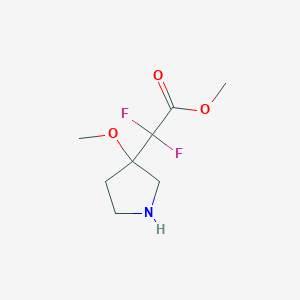
![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)

![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)